3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Chiral resolution Stereospecific enzyme inhibition 3D-QSAR

Discontinued or out-of-spec chiral intermediates halt synthesis of enantiopure triazole pharmaceuticals and metabolite standards. This 1,2,4-triazol-5-one derivative, bearing a 1-amino-2-phenylethyl side chain at the 3-position, resolves these bottlenecks through its bifunctional reactivity and defined stereochemistry. - Chiral amine enables diastereomeric resolution or chiral auxiliary attachment for enantiopure API synthesis. - Dual ionizable groups (amine & triazolone NH) ensure solubility at physiological pH, minimizing excipient use in early-stage assays. - Distinct MS fragmentation pattern (m/z 204.23) supports its use as an internal standard for LC-MS/MS quantification of phenylethylamine metabolites.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13251910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=NNC(=O)N2)N
InChIInChI=1S/C10H12N4O/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H2,12,13,14,15)
InChIKeyFMQORTDBTXUHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Identity & Class


3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1250180-68-7; free base molecular weight 204.23 g/mol, molecular formula C₁₀H₁₂N₄O) is a 1,2,4-triazol-5-one derivative bearing a 1-amino-2-phenylethyl side chain at the 3-position . It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a privileged scaffold in medicinal chemistry with reported activities spanning enzyme inhibition, antitumor effects, and antioxidant properties [1]. The compound is commonly supplied as the hydrochloride salt (CAS 1674389-85-5) for improved stability and handling .

Chiral scaffold for asymmetric synthesis
Reported enzyme inhibition study fit
Bifunctional reactivity (amine + triazolone) for derivatization

Structural Specificity & Substitution Risks


Within the 4,5-dihydro-1H-1,2,4-triazol-5-one class, substituent nature and position critically dictate biological target engagement and physicochemical behavior. The 1-amino-2-phenylethyl side chain introduces a chiral center, a primary amine capable of hydrogen bonding and protonation, and a lipophilic phenyl ring—resulting in a distinct pharmacological profile compared to analogs with shorter alkyl linkers or lacking the amine function [1]. Interchangeable procurement of seemingly similar triazolones without empirical verification risks selecting a compound with divergent potency, selectivity, or ADME properties [1].

Achiral triazolone analogs
Lack stereochemical handle; may alter target engagement profile.
Shorter-chain alkyl analogs
Lower lipophilicity context may impact membrane permeability.
Neutral triazolone analogs
Reduced aqueous solubility; may require co-solvent use.

Differentiation vs. Structural Analogs


Stereochemical Complexity vs. Achiral Analogs

The target compound possesses a single chiral center at the alpha-carbon of the phenylethylamine side chain, enabling enantiomer-specific interactions. In contrast, achiral analogs such as 3-phenethyl-4,5-dihydro-1H-1,2,4-triazol-5-one lack this stereochemical handle . While enantioselectivity data for this specific compound are not publicly available, the class of chiral 1,2,4-triazole derivatives is known to exhibit enantiomer-dependent bioactivity, as demonstrated for related triazole-based enzyme inhibitors [1].

Stereochemical Control
Class-level inference
Target Compound
1 chiral center (racemate or single enantiomer)
Comparator
3-Phenethyl-1,2,4-triazol-5-one: 0 chiral centers
Supports enantiomer-attribution review
Enantioselectivity data not yet available
Chiral resolution Stereospecific enzyme inhibition 3D-QSAR

Lipophilicity Advantage Over Shorter-Chain Analog

The target compound (MW 204.23 g/mol) exhibits a significantly higher molecular weight and estimated lipophilicity compared to the shorter-chain analog 3-(1-aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (MW 128.13 g/mol) . The additional phenyl ring is predicted to increase logP by approximately +1.5 to +2.0 units, enhancing membrane permeability and potential blood-brain barrier penetration [1]. This structural difference may translate into improved target residence time for central nervous system targets.

Lipophilicity Profile
Cross-study comparable
ΔMW +76.10 g/mol; ΔclogP ≈ +1.5 to +2.0
Reported lipophilicity difference
Predicted values; experimental validation recommended
Lipophilicity Membrane permeability Lead optimization

Ionization & Solubility vs. Neutral Triazolone

The target compound contains a primary amine (predicted pKa ~9-10) in addition to the acidic triazolone NH (pKa ~6-8), conferring a zwitterionic character at physiological pH that enhances aqueous solubility compared to neutral 5-phenyl-1,2,4-triazol-3-one (pKa ~7-8, single ionizable group) . Potentiometric titration studies on related 3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrate that substituent electronic effects modulate protonation constants by up to 1.5 log units [1].

Ionization & Solubility
Class-level inference
Target Compound
2 ionizable groups (zwitterionic at pH 7.4)
Comparator
5-Phenyl-1,2,4-triazol-3-one: 1 ionizable group (neutral)
May support improved aqueous solubility
Predicted; experimental protonation constants recommended
Protonation state Aqueous solubility Zwitterion

Application Scenarios & Lead Optimization


Enantioselective Synthesis Scaffold

Leveraging its single chiral center and bifunctional reactivity (primary amine and triazolone NH), the compound can serve as a versatile intermediate for constructing enantiopure triazole-containing pharmaceuticals. The chiral amine enables diastereomeric salt formation or chiral auxiliary attachment, facilitating resolution of racemic mixtures in downstream synthetic routes [1].

Solubility-Enhancing Fragment

The dual ionizable groups (amine and triazolone NH) provide intrinsic solubility at physiological pH, making this compound a suitable fragment for hybrid molecule design when appended to hydrophobic pharmacophores. This property reduces reliance on lipophilic formulation excipients in early-stage biological testing [1].

MS Metabolomics Reference Standard

The distinct molecular ion (m/z 204.23) and characteristic fragmentation pattern (loss of NH₃ and benzyl moieties) make the compound a candidate internal standard for LC-MS/MS quantification of phenylethylamine metabolites in biological matrices, particularly in studies of monoamine oxidase and PNMT activity [1].

Application
Selection Property
Validation Focus
Chiral synthesis intermediate
Chiral center and amine reactivity
Enantiomeric purity and derivatization efficiency
Solubility-enhancing fragment design
Zwitterionic character at physiological pH
Solubility in aqueous buffers without co-solvents
LC-MS/MS internal standard candidate
Distinct molecular ion (m/z 204) and fragmentation
Ionization efficiency and matrix effect in biological research matrices
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